
H-Phe-Phe-Phe-Phe-Phe-OH
Overview
Description
H-Phe-Phe-Phe-Phe-Phe-OH is a pentapeptide composed of five phenylalanine molecules. Phenylalanine is an essential amino acid and a precursor for the amino acid tyrosine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe-Phe-Phe-Phe-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The protected phenylalanine is coupled to the resin using a coupling reagent such as HBTU or DIC.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.
Repetition: Steps 1 and 2 are repeated for each phenylalanine residue.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
H-Phe-Phe-Phe-Phe-Phe-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution can introduce functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogens or nitrating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenols and reduced derivatives.
Substitution: Functionalized phenylalanine derivatives.
Scientific Research Applications
H-Phe-Phe-Phe-Phe-Phe-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials, sensors, and bioelectronics
Mechanism of Action
The mechanism of action of H-Phe-Phe-Phe-Phe-Phe-OH involves its ability to self-assemble into nanostructures. This self-assembly is driven by π-π stacking interactions between the phenyl rings of the phenylalanine residues. These nanostructures can interact with biological membranes, proteins, and other molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
H-Phe-Phe-OH: A dipeptide with similar self-assembly properties.
H-Phe-Phe-Phe-OH: A tripeptide with intermediate properties between the dipeptide and pentapeptide.
H-Phe-Phe-Phe-Phe-OH: A tetrapeptide with properties closer to the pentapeptide
Uniqueness
H-Phe-Phe-Phe-Phe-Phe-OH is unique due to its longer peptide chain, which enhances its ability to form stable nanostructures. This increased stability makes it particularly useful in applications requiring robust and durable materials .
Biological Activity
H-Phe-Phe-Phe-Phe-Phe-OH, a pentapeptide consisting of five phenylalanine residues, has garnered attention in various scientific fields due to its unique biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.
Overview of this compound
This compound is a synthetic peptide that serves as a model compound in peptide chemistry. Its structure allows for the investigation of peptide synthesis, interactions with biological molecules, and potential therapeutic applications. The compound is primarily studied for its role in protein-protein interactions, enzyme-substrate specificity, and as a building block for drug design .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : This pentapeptide can modulate enzyme activity by binding to active or allosteric sites, influencing metabolic pathways. This interaction is critical for understanding how peptides can regulate biological processes.
- DNA Interaction : Research indicates that phenylalanine-rich peptides can bind to double-stranded DNA, affecting gene expression and cellular functions. The binding affinity has been quantified using isothermal titration calorimetry, revealing significant entropic contributions to the interaction.
- Lipolysis Stimulation : this compound has been shown to stimulate lipolysis in adipocytes through the β-adrenergic receptor pathway. This effect is inhibited by propranolol, suggesting a specific receptor-mediated mechanism.
1. Antitumor Activity
Recent studies have demonstrated that cyclic forms of phenylalanine peptides exhibit enhanced cytotoxic effects against melanoma cells compared to their linear counterparts. For instance, cyclic peptides derived from H-Phe sequences showed significant reductions in cell viability at low concentrations (around 10 µM) after 48 hours of incubation .
2. Neuroprotective Effects
The self-assembly properties of H-Phe peptides are implicated in their ability to form structures that may prevent amyloid aggregation, a hallmark of neurodegenerative diseases like Alzheimer's. The presence of aromatic rings facilitates π-π stacking interactions that stabilize these structures .
3. Anti-inflammatory Properties
Peptides similar to H-Phe have been investigated for their potential anti-inflammatory effects. Modifications at the N-terminus with basic amino acids have shown increased bioactivity in inflammatory models, highlighting the importance of structural modifications on biological efficacy .
Case Study 1: Lipolytic Activity
A study focused on the lipolytic effects of H-Phe derivatives revealed that modifications at the C-terminus could drastically alter activity levels. For example, replacing a phenylalanine with tyrosine diminished lipolytic stimulation, indicating that specific amino acid properties are crucial for function.
Case Study 2: DNA Binding Affinity
Research utilizing isothermal titration calorimetry quantified the binding constant of H-Phe peptides to DNA at , demonstrating strong interaction capabilities that could be exploited for gene regulation applications.
Data Tables
Properties
IUPAC Name |
2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H47N5O6/c46-36(26-31-16-6-1-7-17-31)41(51)47-37(27-32-18-8-2-9-19-32)42(52)48-38(28-33-20-10-3-11-21-33)43(53)49-39(29-34-22-12-4-13-23-34)44(54)50-40(45(55)56)30-35-24-14-5-15-25-35/h1-25,36-40H,26-30,46H2,(H,47,51)(H,48,52)(H,49,53)(H,50,54)(H,55,56) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUHACPEXSVYDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H47N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409359 | |
Record name | Penta-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
753.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65757-10-0 | |
Record name | Penta-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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